molecular formula C6H5IN2O2 B023111 4-Iodo-3-nitroaniline CAS No. 105752-04-3

4-Iodo-3-nitroaniline

Cat. No. B023111
M. Wt: 264.02 g/mol
InChI Key: RIKZQOSCKSWUPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodo-3-nitroaniline and its isomeric forms, such as nitrobenzylidene-iodoanilines, involves strategic functionalization of the aniline ring to introduce both nitro and iodo groups at specific positions. The detailed structures of these compounds have been elucidated, showcasing the influence of C-H...O hydrogen bonds, iodo...nitro interactions, and aromatic pi...pi stacking interactions on the molecular assembly and crystal structure of these compounds (Glidewell et al., 2002).

Molecular Structure Analysis

The molecular structure of 4-Iodo-3-nitroaniline reveals a complex interplay between its functional groups and the aromatic ring. These interactions significantly influence its crystal packing and structural stability. For instance, in isomeric forms, molecules are linked through a combination of hydrogen bonds and iodo...nitro interactions, forming chains or sheets that are further stabilized by pi...pi stacking interactions. These structural features are crucial for understanding the material's properties and behavior under different conditions (Fábry et al., 2014).

Chemical Reactions and Properties

4-Iodo-3-nitroaniline participates in various chemical reactions, leveraging its iodo and nitro functional groups. These groups can undergo substitution reactions, contributing to the compound's versatility in organic synthesis. The iodo group, in particular, makes it a valuable precursor for cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. Moreover, the presence of the nitro group allows for further functional transformations, such as reduction to an amino group, offering pathways to diverse derivatives (Garden et al., 2002).

Physical Properties Analysis

The physical properties of 4-Iodo-3-nitroaniline, including its melting point, solubility, and crystalline form, are influenced by its molecular structure. The polymorphism observed in related iodo-nitroaniline compounds, for instance, highlights the impact of molecular interactions on the material's physical state and stability. These properties are essential for determining the compound's suitability for various applications, from material science to organic synthesis (Kelly et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Iodo-3-nitroaniline, such as reactivity, stability, and interaction with other molecules, are defined by its functional groups and molecular structure. The nitro group, for example, can participate in electrophilic substitution reactions, while the iodo group is a valuable site for nucleophilic attacks in coupling reactions. These properties are crucial for leveraging 4-Iodo-3-nitroaniline in synthetic chemistry to produce a wide array of functionalized compounds (Butler & Sanderson, 1975).

Scientific Research Applications

  • Chemical Industry

    • Nitroaniline compounds are used as raw materials in various industries . They are used in the synthesis of dyes, pharmaceutical products, gum inhibitors, antioxidants, poultry medicines, corrosion inhibitors, explosives, and pesticides .
    • The specific methods of application or experimental procedures vary widely depending on the specific use case and industry. For example, in the dye industry, nitroaniline compounds can be used as intermediates in the synthesis of azo dyes .
    • The outcomes of these applications also vary. In the case of dye synthesis, the result would be a range of brightly colored dyes .
  • Environmental Science

    • Nitroaniline is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development . Various methods for its conversion and removal have been explored .
    • One such method is the chemical reduction of 4-nitroaniline using various different nanocatalytic systems . This process converts the toxic 4-nitroaniline into the less harmful 4-phenylenediamine .
    • The result of this application is a significant reduction in the toxicity of the pollutant, making it safer for aquatic life .
  • Optoelectronics

    • 4-Nitroaniline can be used to prepare poly(4-nitroaniline) thin films for optoelectronic applications .
    • The preparation of these thin films involves complex chemical processes and precise control over the deposition parameters .
    • The result is a material with unique optical properties, which can be used in various optoelectronic devices .
  • Pharmaceutical Industry

    • Nitroaniline compounds are used as raw materials in the pharmaceutical industry . They are used in the synthesis of various drugs .
    • The specific methods of application or experimental procedures vary widely depending on the specific drug being synthesized .
    • The outcomes of these applications also vary. In the case of drug synthesis, the result would be a range of pharmaceutical products .
  • Fuel Additives

    • Nitroaniline compounds can be used as additives to gasoline . They can improve the performance and efficiency of the fuel .
    • The method of application involves mixing the nitroaniline compound with the fuel in specific proportions .
    • The outcome of this application is improved fuel performance and efficiency .
  • Poultry Medicine

    • Nitroaniline compounds are used in the treatment of chickens . They can help prevent and treat various diseases .
    • The method of application involves administering the medicine to the chickens in specific doses .
    • The outcome of this application is healthier chickens and improved poultry production .
  • Corrosion Inhibitor

    • Nitroaniline compounds can be used as corrosion inhibitors . They can prevent or slow down the corrosion process on metal surfaces .
    • The method of application involves applying the nitroaniline compound to the metal surface in specific proportions .
    • The outcome of this application is the extended lifespan of the metal surface, reducing the need for frequent replacements .
  • Gum Inhibitor

    • Nitroaniline compounds can be used as gum inhibitors . They can prevent the formation of gum-like substances in fuels .
    • The method of application involves mixing the nitroaniline compound with the fuel in specific proportions .
    • The outcome of this application is improved fuel performance and efficiency .
  • Optoelectronic Applications

    • Nitroaniline compounds can be used to prepare poly(4-nitroaniline) thin films for optoelectronic applications .
    • The preparation of these thin films involves complex chemical processes and precise control over the deposition parameters .
    • The result is a material with unique optical properties, which can be used in various optoelectronic devices .

Safety And Hazards

4-Iodo-3-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It also has specific target organ toxicity (single exposure) with target organs being the blood and hematopoietic system .

properties

IUPAC Name

4-iodo-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKZQOSCKSWUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301141
Record name 4-Iodo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-nitroaniline

CAS RN

105752-04-3
Record name 4-Iodo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-nitrobenzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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